Chromosome Damage: Nicotinate vs. Picolinate in CHO Cells
In a direct head-to-head assay using Chinese hamster ovary (CHO) cells, chromium picolinate induced chromosome aberrations 3-fold to 18-fold above control levels at soluble doses of 0.050–1.0 mM after 24 h treatment. In stark contrast, chromium nicotinate, as well as nicotinic acid alone and chromium(III) chloride hexahydrate, did not produce chromosome damage at any equivalent nontoxic dose tested [1]. The clastogenic activity was attributed specifically to the picolinate ligand, not to chromium(III) itself.
| Evidence Dimension | Chromosome aberration frequency (fold above control) |
|---|---|
| Target Compound Data | No significant increase above control at 0.050–1.0 mM (nontoxic doses) |
| Comparator Or Baseline | Chromium picolinate: 3-fold to 18-fold above control at 0.050–1.0 mM soluble doses; particulate form: 4-fold (8.0 μg/cm²) and 16-fold (40 μg/cm²) above control |
| Quantified Difference | ≥3-fold to 18-fold difference in clastogenic activity between chromium picolinate and chromium nicotinate |
| Conditions | Chinese hamster ovary (CHO) cells; 24 h treatment; soluble doses 0.050, 0.10, 0.50, 1.0 mM; particulate doses 8.0 and 40 μg/cm²; plating efficiency ≥86% survival for all except 1.0 mM CrPic (69±10%) |
Why This Matters
For formulators and researchers selecting a chromium source for long-term human or animal supplementation, the absence of clastogenic activity with chromium nicotinate eliminates a genotoxicity concern that is well-documented for chromium picolinate.
- [1] Stearns DM, Wise JP Sr, Patierno SR, Wetterhahn KE. Chromium(III) picolinate produces chromosome damage in Chinese hamster ovary cells. FASEB J. 1995;9(15):1643-1648. doi:10.1096/fasebj.9.15.8529845 View Source
